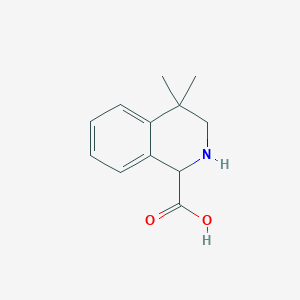

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid functional group at the first position and two methyl groups at the fourth position. This structural configuration imparts specific chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several synthetic routes One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core

Another approach involves the Bischler-Napieralski reaction, which cyclizes a β-phenylethylamine derivative to form the isoquinoline ring system. The methyl groups can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The aromatic ring and the carboxylic acid group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted isoquinolines.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for "4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" are not available within the provided search results, the following information can be gathered regarding its potential applications and related compounds:

1. Chemical Information and Properties:

- 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile This related compound has the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It is also known by other names, including 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile .

- This compound has the molecular formula C12H15NO2 and a molecular weight of 205.2530 .

2. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives:

- A study describes the synthesis and biological evaluation of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . These compounds were investigated for their activity as PPARγ selective partial agonists with PTP-1B inhibitory activity . One compound, 35 , was chemically modified at the 2-, 3-, and 7-positions and evaluated for PPARγ agonist activity .

3. Heterocyclic Amines and Carcinogenicity:

- Research indicates that creatine supplementation does not increase carcinogenic heterocyclic amines (HCAs) such as PhIP, 8-MeIQx, IFP, and 4,8-DiMeIQx in healthy subjects . HCAs are also related to the consumption of cooked food . Studies investigated the bioavailability and bioreactivity of PhIP, a carcinogenic heterocyclic amine, and measured PhIP-DNA adduct levels in various tissues .

4. DNA Adduct Formation:

Mecanismo De Acción

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the dimethyl substitution at the fourth position.

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains only one methyl group at the fourth position.

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Does not have any methyl groups at the fourth position.

Uniqueness

The presence of two methyl groups at the fourth position in 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Actividad Biológica

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline class. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol. The compound features a bicyclic structure characterized by a fused isoquinoline ring and a saturated piperidine-like ring, with a carboxylic acid functional group at the 1-position, which enhances its reactivity and potential biological activity .

The compound's reactivity is attributed to its functional groups, allowing it to undergo various chemical reactions typical for carboxylic acids and nitrogen-containing compounds. This versatility makes it an important intermediate for synthesizing more complex molecules in pharmaceutical applications .

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities. These include:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies on related compounds have demonstrated their ability to bind to Bcl-2 family proteins, which play a critical role in cancer cell survival .

- Neuroprotective Effects : The structural features of tetrahydroisoquinolines suggest potential neuroprotective properties. Compounds in this class have been investigated for their effects on neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antibacterial activity against various pathogens .

Anticancer Activity

A study explored the development of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of anti-apoptotic Bcl-2 proteins. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2 protein and showed significant anti-proliferative activity in MTT assays against cancer cells .

Neuroprotective Effects

Research has indicated that similar compounds can inhibit neuroinflammation and provide protection against neuronal cell death in models of neurodegeneration. The mechanisms involve modulation of signaling pathways associated with oxidative stress and apoptosis .

Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives exhibit antibacterial activity against strains like E. faecalis and K. pneumoniae. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern and functional group orientation. Below is a comparison table highlighting structural similarities with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Lacks carboxylic functionality; more lipophilic |

| (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | Tetrahydroisoquinoline | Enantiomeric form; potential differences in activity |

| 4-Methoxy-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Methoxy substitution may alter pharmacokinetics |

Propiedades

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)7-13-10(11(14)15)8-5-3-4-6-9(8)12/h3-6,10,13H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYGXOZYSWNZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.